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Compound of Interest

Compound Name: Cyclo(Tyr-Leu)

Cat. No.: B3029904 Get Quote

Cyclo(Tyr-Leu): A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical, chemical, and

biological properties of the cyclic dipeptide Cyclo(Tyr-Leu). The information is curated for

researchers, scientists, and professionals in drug development, with a focus on quantitative

data, experimental methodologies, and the underlying signaling pathways associated with its

biological activities.

Physicochemical Properties
Cyclo(Tyr-Leu), a 2,5-diketopiperazine, is a heterocyclic organic molecule formed from the

condensation of tyrosine and leucine residues. Its rigid cyclic structure imparts significant

stability against enzymatic degradation compared to its linear counterparts.

General and Physical Properties
A summary of the key physical and chemical properties of Cyclo(Tyr-Leu) is presented in the

table below.
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Property Value Reference

Molecular Formula C₁₅H₂₀N₂O₃ [1][2]

Molecular Weight 276.33 g/mol [1][2]

CAS Number 82863-65-8 [1]

Appearance White to off-white solid [3]

Melting Point
Not explicitly reported in the

searched literature.

Solubility

Soluble in DMSO (≥ 16.67

mg/mL), Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone. Limited

solubility in water.

Spectroscopic Data
While specific ¹H and ¹³C NMR spectra for Cyclo(L-Tyr-L-Leu) were not found in the provided

search results, the structural elucidation of this and related cyclic dipeptides is typically

achieved through 1D and 2D NMR techniques.[4] Mass spectrometry data provides valuable

information for its identification and structural analysis.

Mass Spectrometry Data:

Ionization Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

Reference

ESI+ 277.1551 ([M+H]⁺)
136.0767, 107.0493,

91.0537
[1]

The fragmentation pattern in ESI-MS/MS typically involves the cleavage of the diketopiperazine

ring and the side chains, providing structural information about the constituent amino acids.

Experimental Protocols
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This section outlines the general methodologies for the synthesis and characterization of

Cyclo(Tyr-Leu).

Synthesis of Cyclo(L-Tyr-L-Leu) via Solution-Phase
Synthesis
This protocol describes a general approach for the synthesis of cyclic dipeptides.

Workflow for Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu)

Step 1: Protection of Amino Acids

Step 2: Dipeptide Formation Step 3: Deprotection Step 4: Cyclization
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in suitable solvent (e.g., isopropanol) Cyclo(L-Tyr-L-Leu)
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Solution-phase synthesis workflow.

Detailed Steps:

Protection of Amino Acids: The amino group of L-tyrosine is protected with a tert-

butyloxycarbonyl (Boc) group, and the carboxylic acid of L-leucine is protected as a methyl

ester.

Dipeptide Formation: The protected amino acids, Boc-L-Tyr-OH and H-L-Leu-OMe, are

coupled using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-

diisopropylethylamine) in an anhydrous solvent like dichloromethane (DCM). The reaction

progress is monitored by thin-layer chromatography (TLC).[5]
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Purification of Linear Dipeptide: The resulting protected linear dipeptide (Boc-L-Tyr-L-Leu-

OMe) is purified using column chromatography.

Deprotection: The Boc protecting group is removed under acidic conditions, for example,

using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane. The methyl ester can

be saponified using a base like NaOH.

Cyclization: The deprotected linear dipeptide is subjected to cyclization under high dilution

conditions in a high-boiling solvent such as isopropanol or toluene, often with heating. This

favors intramolecular cyclization over intermolecular polymerization.

Purification of Cyclo(Tyr-Leu): The final product is purified by recrystallization or column

chromatography.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the purified Cyclo(Tyr-Leu) is dissolved in approximately

0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The solution

should be filtered to remove any particulate matter.[6][7]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

2D NMR experiments such as COSY, HSQC, and HMBC are typically used to confirm the

structure and assign all proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A stock solution of Cyclo(Tyr-Leu) is prepared in a suitable solvent

(e.g., methanol or acetonitrile) and then diluted to an appropriate concentration (typically in

the µg/mL to ng/mL range) with the mobile phase. The sample should be filtered through a

0.22 µm filter before injection.[8]

Data Acquisition: The sample is analyzed using a reverse-phase C18 column with a gradient

elution, for example, using a mobile phase of water and acetonitrile with a modifier like

formic acid. Mass spectrometric detection is performed using an electrospray ionization (ESI)
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source in positive ion mode. Tandem mass spectrometry (MS/MS) is used to obtain

fragmentation data for structural confirmation.

Biological Activities and Signaling Pathways
Cyclo(Tyr-Leu) has been reported to exhibit a range of biological activities, including

antifungal, cytotoxic, and anticoagulant effects.

Antifungal Activity
Cyclic dipeptides, in general, are known to possess antifungal properties. The proposed

mechanisms of action often involve the disruption of the fungal cell membrane integrity or the

inhibition of enzymes crucial for cell wall synthesis.[4] However, a specific signaling pathway for

the antifungal activity of Cyclo(Tyr-Leu) has not been elucidated in the available literature.

Hypothesized Antifungal Mechanism of Action

Cyclo(Tyr-Leu)

Fungal Cell Membrane

Interacts with

Membrane Disruption

Ion Leakage

Fungal Cell Death
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Hypothesized antifungal mechanism.

Cytotoxic Activity and Apoptosis Induction
Cyclo(Tyr-Leu) has demonstrated cytotoxic effects against certain cancer cell lines. While the

precise signaling cascade for Cyclo(Tyr-Leu) is not fully detailed, related cyclic dipeptides

have been shown to induce apoptosis. This process is often mediated through complex

signaling pathways involving the activation of caspases and modulation of pro- and anti-

apoptotic proteins.

Generalized Apoptosis Signaling Pathway
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Generalized apoptosis pathways.

Studies on other cytotoxic compounds suggest the involvement of pathways like the

PI3K/Akt/mTOR and NF-κB signaling, which are critical for cell survival and proliferation.

Inhibition of these pathways can lead to apoptosis.[9][10] Further research is needed to

determine if Cyclo(Tyr-Leu) exerts its cytotoxic effects through modulation of these specific

pathways.
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Anticoagulant Activity
Cyclo(Tyr-Leu) has been shown to prolong coagulation times, including prothrombin time (PT),

activated partial thromboplastin time (APTT), and thrombin time (TT). This suggests an

interference with the coagulation cascade. The coagulation cascade involves a series of

enzymatic activations of coagulation factors, culminating in the formation of a fibrin clot.

Platelets also play a crucial role in this process.

Simplified Coagulation Cascade and Potential Interaction Points

Coagulation Cascade
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Potential sites of anticoagulant action.
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The prolongation of PT, APTT, and TT suggests that Cyclo(Tyr-Leu) may inhibit one or more

coagulation factors in the common pathway (such as Factor Xa or thrombin) or interfere with

fibrinogen conversion to fibrin. It could also potentially interact with platelet receptors involved

in coagulation factor binding.[11][12] However, the precise molecular target of Cyclo(Tyr-Leu)
in the coagulation cascade has not been identified.

Conclusion
Cyclo(Tyr-Leu) is a cyclic dipeptide with interesting and diverse biological activities. While its

fundamental physicochemical properties are reasonably well-characterized, further research is

required to elucidate the specific details of its spectroscopic characteristics, develop optimized

and detailed synthetic protocols, and, most importantly, to unravel the precise molecular

mechanisms and signaling pathways underlying its antifungal, cytotoxic, and anticoagulant

effects. A deeper understanding of these aspects will be crucial for evaluating its potential as a

lead compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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